1-Acetylpiperidine-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

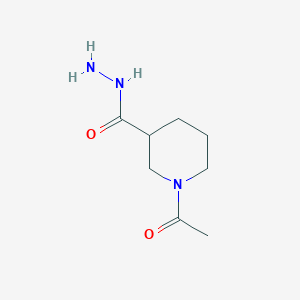

1-Acetylpiperidine-3-carbohydrazide is a chemical compound with the molecular formula C8H15N3O2 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of compounds similar to this compound, such as carbohydrazides, often involves reactions with various reactants . For instance, cyanoacetic acid hydrazide, a commercially available substituted hydrazide, can act as an ambident nucleophile, reacting with various reactants to synthesize a variety of polyfunctional heterocyclic compounds .Molecular Structure Analysis

The molecular structure of compounds like this compound can be determined using techniques like X-ray single crystal diffraction . For instance, carbohydrazide, a similar compound, has been synthesized and its single crystal has been cultured with the slow evaporation method .Chemical Reactions Analysis

This compound, like other similar compounds, can participate in various chemical reactions. For instance, organophotocatalysed synthesis of 2-piperidinones, a type of six-membered N-containing heterocycle, has been achieved in one step via a [1 + 2 + 3] strategy .科学的研究の応用

Inhibition of Dipeptidyl Peptidase IV

1-Acetylpiperidine-3-carbohydrazide derivatives have been studied for their potential in inhibiting dipeptidyl peptidase IV (DPP IV), which is implicated in metabolic control in type 2 diabetes. Specifically, compounds structurally related to this compound have shown promise in improving glucose tolerance and metabolic control over study periods, representing a feasible approach to the treatment of early-stage type 2 diabetes (Ahrén et al., 2002).

DNA Interaction and Enzyme Inhibitory Effects

This compound derivatives have been synthesized and analyzed for their interactions with DNA, exhibiting good binding propensity. These compounds have also been investigated for their potential inhibitory effects on enzymes such as topoisomerase I and II, showing concentration-dependent inhibition. Furthermore, their cytotoxicity effects on various carcinoma cell lines have been studied, suggesting potential applications in anticancer drug development (Baş et al., 2019).

Potential Anti-Alzheimer Applications

Derivatives of this compound have been designed, synthesized, and evaluated for their potential in treating Alzheimer's disease. These compounds have demonstrated inhibitory activity on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer's pathology. The compounds have also shown antioxidant capacities and the ability to inhibit Aβ42 self-aggregation, positioning them as potential multifunctional therapeutic agents for Alzheimer's disease (Parlar et al., 2019).

Antioxidant and Antitumor Activities

The carbohydrazide 1, a compound related to this compound, has been used as a precursor for synthesizing new aromatic C-nucleosides, which have shown significant antioxidant and antitumor activity. These findings indicate the potential of this compound derivatives in the development of therapeutic agents with antioxidant and antitumor properties (El Sadek et al., 2014).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-acetylpiperidine-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-6(12)11-4-2-3-7(5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBNGADTTDLKJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648990 |

Source

|

| Record name | 1-Acetylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1098343-82-8 |

Source

|

| Record name | 1-Acetylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)